Home > Products > Screening Compounds P131839 > 3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one
3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one - 886157-84-2

3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one

Catalog Number: EVT-2938752
CAS Number: 886157-84-2
Molecular Formula: C21H16N4O3
Molecular Weight: 372.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-([1,1'-biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

Compound Description: DRC-KS1 is a novel molecule identified through computational docking models for its potential to inhibit Staphylococcus aureus sortase A. It exhibited a docking score of -4.32 and demonstrated a minimum inhibitory concentration (MIC) value of 108.2 µg/mL against Staphylococcus aureus sortase A.

(Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

Compound Description: DRC-KS2, like DRC-KS1, was identified through computational docking for its potential inhibitory activity against Staphylococcus aureus sortase A. It displayed a docking score of -4.65 and an MIC value of 45.8 µg/mL against the bacterial target.

2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel)

Compound Description: Perampanel is a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors. This compound emerged from a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives, demonstrating potent activity in both in vitro and in vivo models.

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This series of quinazolin-4-one derivatives was designed, synthesized, and evaluated for anticancer activity. Molecular docking studies and in vitro screening showed promising results, particularly for compounds 5Dh8, 5DF6, 5Db2, and 5Di9.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

Compound Description: These novel oxazolidinone derivatives incorporate a thieno-pyridine ring system and were synthesized and evaluated for their antimicrobial activity. Notably, the acetyl derivative (11a), methane sulfonamide derivative (11c), and p-toluene sulfonamide derivative (11e) exhibited good activity, with the di-(methane sulfonamide) derivative (11d) demonstrating comparable activity to reference drug substances.

Compound Description: This novel thiocoumarin derivative demonstrated significant anticonvulsant activity in mouse models. At a dose of 12.5 mg/kg (i.p.), it was the most potent among a series of synthesized compounds, including quinolin-2-ones and coumarin derivatives.

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (5a)

Compound Description: Compound 5a emerged as a potent inhibitor of KDR kinase (IC50 = 0.0689 µM) after a series of o-amino-arylurea derivatives were synthesized and evaluated. Optimization based on biological screening and molecular modeling led to the development of this compound with increased KDR kinase inhibitory activity.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor that effectively reduces pulmonary and systemic arterial pressures. Its potent vasodilatory effects were investigated in various experimental models, including monocrotaline-induced pulmonary hypertension.

6-Acetyl-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine (4)

Compound Description: This compound serves as a key intermediate in the synthesis of various thieno[2,3-d]pyrimidine derivatives, including Schiff bases, chalcones, pyridines, pyridin-2(1H)-ones, and 2H-pyran-2-one derivatives.

(2R,4R)‐N‐(4‐chlorophenyl)‐N‐(2‐fluoro‐4‐(2‐oxopyridin‐1(2H)‐yl)phenyl)‐4‐methoxypyrrolidine‐1,2‐dicarboxamide (PD 0348292)

Compound Description: PD 0348292 is a novel, proline-based factor Xa inhibitor incorporating a neutral P1 chlorophenyl pharmacophore and a P4 pharmacophore based on 1-(4-amino-3-fluoro-phenyl)-1H-pyridin-2-one. This compound is a selective, orally bioavailable, and efficacious FXa inhibitor, currently undergoing phase II clinical trials for thrombotic disorders.

4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (3) and 5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (15)

Compound Description: These compounds were used as starting materials for the synthesis of 1,4-dihydropyridine derivatives, showcasing their potential as versatile building blocks for accessing different heterocyclic systems.

Compound Description: This series of compounds focuses on developing renin inhibitors for the treatment of hypertension, demonstrating the potential for targeting specific enzymes involved in blood pressure regulation.

Iso-C-nucleoside Analogues

Compound Description: These compounds were synthesized from 1-(Methyl 2-O-benzyl-4,6- O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-ones, highlighting the use of carbohydrate-based building blocks for accessing modified nucleoside structures with potential biological activity.

Compound Description: VNO and VHA are potential oxidative impurities of Venetoclax, a BCL-2 inhibitor used for treating blood cancers. They were identified during oxidative stress degradation and confirmed through synthesis and characterization. VNO undergoes Meisenheimer rearrangement to form VHA.

1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide

Compound Description: This compound is a quinazolin-4-one derivative synthesized using microwave irradiation, illustrating a rapid and efficient method for preparing heterocyclic compounds.

p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These are p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides synthesized and characterized through X-ray crystallography. Their structures offer insights into hydrogen-bonding patterns and steric repulsions influenced by different substitute groups.

Compound Description: This series of compounds explores amide derivatives as renin inhibitors for the treatment of hypertension, emphasizing the importance of investigating different functional groups for targeting specific enzymes.

Compound Description: These mixed ligand complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), and Pt(II) with L1 and HL2 were synthesized and characterized, showcasing the potential of combining different ligands for creating diverse metal complexes with potential biological activities. The Pt(II) complex showed promising cytotoxic activity against human colon cancer cell line LS 174 T CRC.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of venetoclax, a Bcl-2 inhibitor. It was found to be a major metabolite in human feces after oral administration of venetoclax.

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). [, ] It increases the catalytic activity of both heme-oxidized and heme-free sGC and shows vasodilator activity in pulmonary and systemic vascular beds. [, ]

N-(2-(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-alkyl substituted benzene sulfonamides (IVa-d)

Compound Description: These novel linomide analogues were designed and synthesized by replacing the anilide moiety of linomide with a sulfamoylacyl group and substituting the N-methyl group with N-phenyl functionality. In silico and in vitro studies demonstrated promising anticancer activity, particularly for compounds IVc-1 and IVd-1.

2-Amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester derived benzothiophenes

Compound Description: A series of benzothiophenes were synthesized using 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester as a starting material and cyanoacetamide as a key reagent. These compounds were evaluated for their antitumor and antioxidant activities.

Compound Description: These pyrimidine salts, specifically 2-methyl-5-nitro-phenyl-(4-pyridin-3-yl-pyrimidin-2-yl)-amine and 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-phenyl-amine, were synthesized and evaluated for their antimicrobial activity. Compound 2a exhibited significant antimicrobial activity compared to other synthesized compounds.

s-Triazine-Based Thiazolidinones

Compound Description: These novel s-triazine-based thiazolidinones, specifically 4-{4-dimethylamino-6-[4-oxo-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-3-yl]-[1,3,5]-triazin-2-yloxy}-1-methyl-1H-quinolin-2-ones, were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi.

1-[5-(2-fluorophenyl)-1-(pyridin-3-ilsul′fonil)-1H-pyrrol-3-yl]-N-metilmetanamin

Compound Description: This compound is an acid pump antagonist and was studied for its potential to improve gastrointestinal motility in diseases associated with pathological impairment. It was found to be effective in inducing the III phase of migrating inter-digestive contractions (IMC).

1,3-disubstituted imidazolidin-2-one derivatives

Compound Description: This series of compounds are investigated as inhibitors of CYP17, a key enzyme in steroid hormone biosynthesis.

Compound Description: Novel sulfonamide drugs were synthesized by N-alkylation of a pyrazole and pyridine linked nucleus. These compounds were evaluated for their antimicrobial activity.

Heterocyclic compounds derived from 2-Aminobenzimidazole

Compound Description: This research involved the synthesis and characterization of various heterocyclic compounds, including thiazolidine, imidazolidin, oxazole, imidazole, and pyridine derivatives, starting from 2-aminobenzimidazole.

Substituted pyrazines, pyridin-4-yl or pyrimidin-4-yl

Compound Description: This research focuses on substituted pyrazine, pyridin-4-yl, and pyrimidin-4-yl derivatives, exploring their potential as pharmacological agents.

Compound Description: These imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives were identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP). BYK49187 showed a significant reduction in myocardial infarct size in rats, and BYK204165 demonstrated selectivity for PARP-1 over PARP-2.

Nitropyridyl Isocyanates

Compound Description: These compounds, specifically 3-nitro-4-pyridyl isocyanate and 5-nitropyridin-2-yl isocyanate, readily undergo 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides, showcasing their versatility as building blocks for synthesizing diverse heterocyclic compounds. []

Properties

CAS Number

886157-84-2

Product Name

3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one

IUPAC Name

3-nitro-1-phenyl-4-(pyridin-3-ylmethylamino)quinolin-2-one

Molecular Formula

C21H16N4O3

Molecular Weight

372.384

InChI

InChI=1S/C21H16N4O3/c26-21-20(25(27)28)19(23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)24(21)16-8-2-1-3-9-16/h1-13,23H,14H2

InChI Key

WPEUSUOCBQNTIF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCC4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.